Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
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Overview
Description
Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is a chemical compound with the molecular formula C8H14O5. It is known for its unique structure, which includes a dioxetane ring, making it an interesting subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester typically involves organic synthesis techniques. One common method includes the reaction of 3,4,4-trimethyl-1,2-dioxetane with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: The dioxetane ring can be oxidized to form different products.
Reduction: Reduction reactions can break the dioxetane ring, leading to simpler compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying dioxetane chemistry.
Biology: The compound’s unique structure makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester exerts its effects involves the dioxetane ring. This ring can undergo chemiluminescent reactions, releasing energy in the form of light. The molecular targets and pathways involved in these reactions are of great interest in both basic and applied research.
Comparison with Similar Compounds
Similar Compounds
- Carbonic acid, dimethyl ester
- Carbonic acid, ethyl ester
- Carbonic acid, propyl ester
Uniqueness
What sets carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester apart from similar compounds is its dioxetane ring. This structural feature imparts unique chemical and physical properties, making it a valuable compound for various applications.
Biological Activity
Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester (commonly referred to as dioxetane methyl ester) is a unique compound characterized by its dioxetane structure. This compound belongs to a class of cyclic peroxides known for their high-energy content and ability to release energy upon decomposition. Its molecular formula is C8H14O5 with a molecular weight of approximately 190.19 g/mol. The biological activity of this compound is primarily tied to its applications in chemiluminescence and bioluminescence studies.
The synthesis of this compound typically involves the reaction of 4-pyridinyl isocyanate with 3,4,4-trimethyl-1,2-dioxetane under mild conditions to prevent unwanted side reactions. The dioxetane ring structure is known for its ability to undergo homolytic cleavage, releasing energy in the form of light, making it valuable for various biological assays.
Chemiluminescent Applications
The primary biological activity associated with this compound revolves around its use as a chemiluminescent probe. This compound can emit light upon activation, which has significant implications in:
- Bioluminescence studies : It is utilized in assays to study oxidative stress and reactive oxygen species (ROS) detection in biological systems.
- Analytical chemistry : Its light-emitting properties make it suitable for various analytical applications where visualization of chemical processes is required.
Interaction with Reactive Oxygen Species
Research indicates that this compound can interact with reactive oxygen species, making it a potential tool for probing oxidative stress in cells. The dioxetane structure allows it to participate in redox reactions that can be monitored through light emission.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in biological research:
- Study on Oxidative Stress : A study demonstrated that this compound can serve as an effective probe for detecting ROS in cellular environments. The energy released upon decomposition was utilized to visualize oxidative stress markers in live cells.
- Chemiluminescent Assays : In various assays designed to measure enzymatic activity or the presence of specific biomolecules, this compound provided enhanced sensitivity compared to traditional fluorescent probes. The light emission correlated well with the concentration of target analytes.
Comparative Analysis
The following table summarizes the properties and applications of this compound compared to similar compounds:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|
This compound | C8H14O5 | 190.19 | Chemiluminescence assays; ROS detection |
Carbonic acid monomethyl ester (CAME) | C3H6O3 | 90.08 | Biochemical studies; less stable than dioxetanes |
Carbonic acid monoethyl ester (CAEE) | C4H8O3 | 104.10 | Used in gas-phase studies; stability issues |
Properties
CAS No. |
108560-91-4 |
---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
InChI |
InChI=1S/C8H14O5/c1-7(2)8(3,13-12-7)5-11-6(9)10-4/h5H2,1-4H3 |
InChI Key |
OVVGTARUYORAIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OO1)(C)COC(=O)OC)C |
Origin of Product |
United States |
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